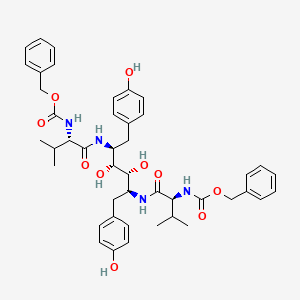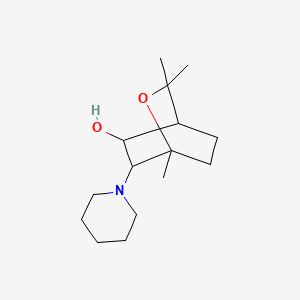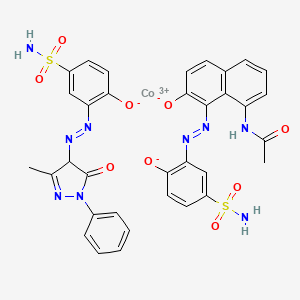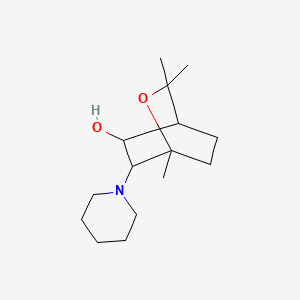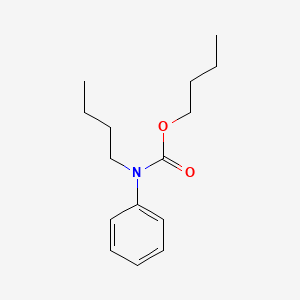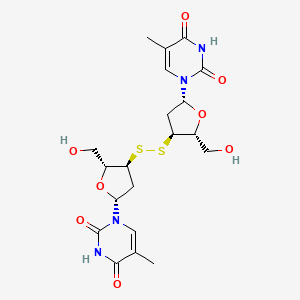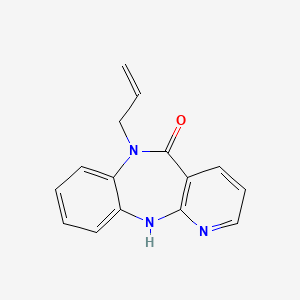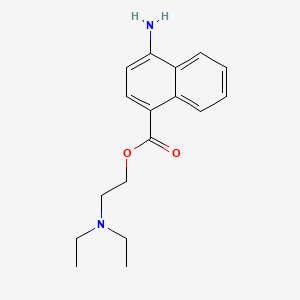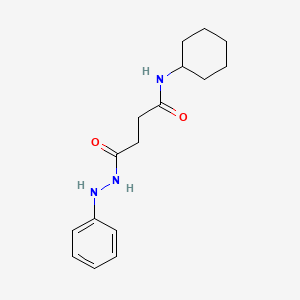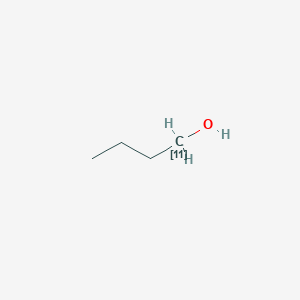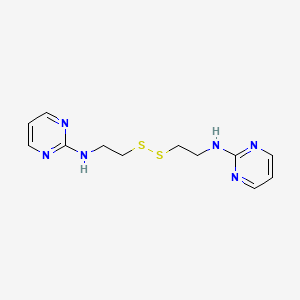
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine is a compound that belongs to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . The synthetic route includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrimidine moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes or proteins in the parasites responsible for diseases like sleeping sickness and malaria . This inhibition disrupts essential biological processes in the parasites, leading to their death.
Comparison with Similar Compounds
N-(2-((2-(2-Pyrimidinylamino)ethyl)dithio)ethyl)-2-pyrimidinamine can be compared with other 2-aminopyrimidine derivatives, such as:
- N-[2-[(pyrimidin-2-yl)amino]ethyl]-7-chloroquinolin-4-amine
- 2-Amino-4,6-dichloropyrimidine
- 2-(Pyridin-2-yl)pyrimidine derivatives These compounds share similar structural features but differ in their specific substitutions and biological activities. This compound is unique due to its specific dithioethyl linkage, which may contribute to its distinct biological properties.
Properties
CAS No. |
24007-03-2 |
|---|---|
Molecular Formula |
C12H16N6S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-[2-(pyrimidin-2-ylamino)ethyldisulfanyl]ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H16N6S2/c1-3-13-11(14-4-1)17-7-9-19-20-10-8-18-12-15-5-2-6-16-12/h1-6H,7-10H2,(H,13,14,17)(H,15,16,18) |
InChI Key |
ZJQGOAGUNSKNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCSSCCNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



